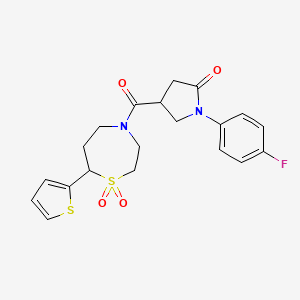

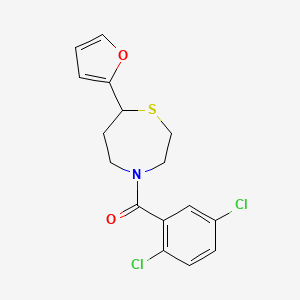

1-(2-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-(2-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one involves oxidative condensation-cyclization reactions. In one study, the synthesis of fluorescent 1,3-diarylated imidazo[1,5-a]pyridines was achieved through the reaction of aldehydes and aryl-2-pyridylmethylamines in the presence of elemental sulfur as an oxidant, without the need for a catalyst. This method produced a variety of 1,3-diarylated imidazopyridines with good to high yields, indicating a potentially efficient pathway for synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of compounds within this family, such as the imidazo[1,5-a]pyridines mentioned in the first study, is characterized by the presence of an imidazole ring fused to a pyridine ring. The substitution pattern on these rings can greatly influence the photophysical properties of the compounds. For instance, the 1,3-diarylated imidazopyridines synthesized in the study exhibited fluorescence emission, which is a direct consequence of their molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are oxidative in nature. The use of elemental sulfur as an oxidant suggests that the reaction mechanism may involve the formation of sulfur-based intermediates or the generation of reactive sulfur species that facilitate the cyclization process. The absence of a catalyst in the reaction also implies that the reactants and the oxidant alone are sufficient to drive the reaction to completion .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are notable for their photoluminescence. The 1,3-diarylated imidazopyridines show fluorescence emission in the wavelength range of 454-524 nm, and their quantum yields are significantly improved compared to their monosubstituted counterparts. This suggests that the substitution pattern on the imidazole and pyridine rings is crucial for enhancing the photophysical properties of these compounds .

In another study, a series of bis-imidazo[1,2-a]pyridine fluorophores were synthesized, which displayed intense photoluminescence with quantum yields ranging from 0.17 to 0.51. The emission of these compounds could be tuned from near-UV to deep-blue by modifying the substituents, which affected the nature of the excited state and the electronic properties of the molecule. This study demonstrates the versatility of the imidazo[1,2-a]pyridine scaffold in designing photo-functional materials for optoelectronic applications .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Compounds featuring intricate structures similar to the specified chemical have been extensively studied for their potential in drug design and medicinal chemistry. For instance, derivatives of imidazolidin-2-one and pyridazinone have been synthesized and evaluated for various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. These compounds are designed to target specific receptors or enzymes, showcasing the critical role of structural modification in enhancing drug efficacy and selectivity. The synthesis and characterization of novel quinazolinone derivatives highlight the importance of such compounds in developing new therapeutic agents with potential applications in treating various diseases (Farag et al., 2012).

Pharmacological Applications

Research into compounds with similar structural features has also shed light on their pharmacological applications. Studies on the selective inhibition of serotonin receptors and dopamine D-2 antagonism illustrate the therapeutic potential of these compounds in treating disorders related to neurotransmitter dysfunction, such as depression and schizophrenia. The exploration of centrally acting serotonin 5-HT2 antagonists and their role in modulating neurotransmitter activity underscores the potential of structurally complex compounds in addressing central nervous system disorders (Andersen et al., 1992).

Biological Activities and Mechanisms of Action

The study of imidazoquinolones and pyrazolopyrimidines for their antibacterial and antiviral properties reveals the broad spectrum of biological activities that complex compounds can exhibit. These studies not only highlight the antimicrobial potential of such compounds but also contribute to understanding their mechanisms of action at the molecular level, providing valuable insights into the development of new therapeutic strategies against infectious diseases. The synthesis and evaluation of imidazo[1,2-a]pyridines as novel classes of inhibitors for human rhinovirus further demonstrate the application of these compounds in virology and infectious disease research (Hamdouchi et al., 1999).

properties

IUPAC Name |

1-(2-fluorophenyl)-3-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN5O3/c1-14-6-7-18(23-22-14)29-15-8-9-24(12-15)19(27)13-25-10-11-26(20(25)28)17-5-3-2-4-16(17)21/h2-7,15H,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVPFGZRGGFZSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid](/img/structure/B2520533.png)

![2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2520535.png)

![(E)-2-cyano-N,N-diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2520537.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2520538.png)

![1-({3-Methyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2520539.png)

![N-(1-cyanocycloheptyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]amino}acetamide](/img/structure/B2520544.png)

![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2520545.png)

![7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2520547.png)